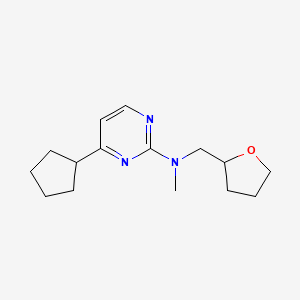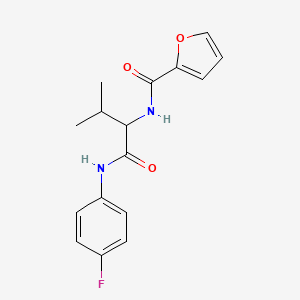
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine, also known as CP-544326, is a synthetic compound that belongs to the pyrimidine class of drugs. It was first synthesized in 2004 and has since been the subject of scientific research due to its potential therapeutic applications.
作用机制
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine works by inhibiting the reuptake of dopamine, serotonin, and norepinephrine, which are neurotransmitters involved in the regulation of mood, behavior, and cognition. It also works by binding to the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, mood, and cognition.
Biochemical and Physiological Effects
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine has been found to have various biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can improve mood, behavior, and cognition. It has also been found to have analgesic effects, which can reduce pain perception. Additionally, it has been found to have neuroprotective effects, which can protect the brain from damage caused by various insults, including ischemia and oxidative stress.
实验室实验的优点和局限性
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine has several advantages and limitations for lab experiments. One advantage is that it has been found to have activity against various targets, which can make it useful for studying the role of these targets in various physiological processes. Another advantage is that it has been found to have neuroprotective effects, which can make it useful for studying the mechanisms underlying neuroprotection. One limitation is that it has not been extensively studied in humans, which can limit its potential therapeutic applications.
未来方向
There are several future directions for research on 4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine. One direction is to further study its potential therapeutic applications, including its potential use in the treatment of various neurological and psychiatric disorders. Another direction is to study its mechanisms of action in more detail, including its effects on various signaling pathways and its interactions with other molecules. Additionally, further research is needed to determine its safety and efficacy in humans, which can help to determine its potential as a therapeutic agent.
合成方法
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine is synthesized through a multi-step process that involves the reaction of various reagents under specific conditions. The synthesis begins with the reaction of cyclopentylmagnesium bromide with 2-bromo-1-(tetrahydrofuran-2-ylmethyl)pyrimidin-4(1H)-one, followed by the reaction of the resulting cyclopentyl-2-(tetrahydrofuran-2-ylmethyl)pyrimidin-4(1H)-one with methylmagnesium bromide. The final step involves the reaction of the resulting cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine with 2-bromo-4-chloropyrimidine.
科学研究应用
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine has been the subject of scientific research due to its potential therapeutic applications. It has been found to have activity against various targets, including the dopamine transporter, the serotonin transporter, and the norepinephrine transporter. It has also been found to have activity against the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, mood, and cognition.
属性
IUPAC Name |
4-cyclopentyl-N-methyl-N-(oxolan-2-ylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-18(11-13-7-4-10-19-13)15-16-9-8-14(17-15)12-5-2-3-6-12/h8-9,12-13H,2-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNJNHGZFOVGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)C2=NC=CC(=N2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5379689.png)


![1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379716.png)
![5-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5379721.png)
![3-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5379724.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5379735.png)
![7-(2-hydroxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5379746.png)
![3-[2-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-2-oxoethyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B5379748.png)
![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5379759.png)
![2-(2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5379767.png)
![3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5379772.png)
![6-[(4-chloro-2-methylphenoxy)acetyl]-2-isobutyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5379774.png)